molecular formula C20H32N4O2S2 B131491 1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea CAS No. 151162-46-8

1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea

Cat. No.: B131491
CAS No.: 151162-46-8
M. Wt: 424.6 g/mol
InChI Key: WFSLNOMOIPDWSY-UHFFFAOYSA-N
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Description

N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structural features of this compound, including the cyclooctyl and cyclohexyl groups, contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route may include:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 4-cyclooctylaminopyridine derivative through a nucleophilic substitution reaction.

    Sulfonylation: The pyridine derivative is then subjected to sulfonylation using a suitable sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Thiourea Formation: Finally, the sulfonylated intermediate is reacted with cyclohexyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the thiourea group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or sulfides.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfonyl and thiourea groups are likely to play a crucial role in its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)urea: Similar structure but with a urea group instead of thiourea.

    N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)carbamate: Contains a carbamate group instead of thiourea.

    N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)amide: Features an amide group instead of thiourea.

Uniqueness

The uniqueness of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea lies in its specific combination of functional groups and structural features. The presence of both cyclooctyl and cyclohexyl groups, along with the sulfonyl and thiourea functionalities, imparts distinct chemical and biological properties that may not be observed in similar compounds.

Properties

CAS No.

151162-46-8

Molecular Formula

C20H32N4O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea

InChI

InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27)

InChI Key

WFSLNOMOIPDWSY-UHFFFAOYSA-N

Isomeric SMILES

C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S

SMILES

C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3

Canonical SMILES

C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3

151162-46-8

Synonyms

BM 34
BM-34
N-((4-cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea

Origin of Product

United States

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